REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].FC(F)(F)S(O[CH2:18][C:19]([F:22])([F:21])[F:20])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:20][C:19]([F:22])([F:21])[CH2:18][O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with efficient stirring for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The product is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to a small volume
|
Type
|
ADDITION
|
Details
|
It is diluted with cold water
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate is collected
|
Type
|
WASH
|
Details
|
washed successively with cold dilute sodium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
The desired material is recrystallized
|
Type
|
CUSTOM
|
Details
|
from aqueous ethanol to afford white solid, m.p. 61-62
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
FC(COC1=C(C(=O)OC)C=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |